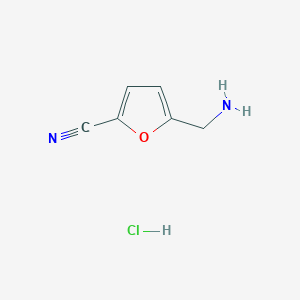

5-(Aminomethyl)furan-2-carbonitrile hydrochloride

Description

5-(Aminomethyl)furan-2-carbonitrile hydrochloride (CAS: 203792-32-9) is a heterocyclic compound featuring a furan ring substituted with an aminomethyl group at the 5-position and a nitrile group at the 2-position. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol . The compound is typically stored under inert atmosphere and room temperature, shielded from light to maintain stability. It is classified with hazard warnings for toxicity (H302, H312), skin/eye irritation (H315, H319), and respiratory irritation (H332, H335), necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

5-(aminomethyl)furan-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYGVONDVBPKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619086 | |

| Record name | 5-(Aminomethyl)furan-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203792-32-9 | |

| Record name | 5-(Aminomethyl)furan-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203792-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination

Reductive amination is a common method for synthesizing 5-(Aminomethyl)furan-2-carbonitrile hydrochloride. This process generally involves the following steps:

Starting Material : The synthesis often begins with 5-formyl-2-furancarboxylic acid or derivatives such as 2,5-diformylfuran.

Reaction Conditions : The reaction is typically conducted in the presence of ammonia and a hydrogenation catalyst under controlled temperature and pressure conditions. For instance, using a Nickel-Raney catalyst has shown promising results for achieving high yields.

Mechanism : The formation of an imine intermediate occurs first, which is then reduced to yield the final product. This method has been reported to achieve yields of approximately 42.6% under optimal conditions using a THF-water medium with acid-treated Nickel-Raney catalysts.

Hydrogenation Method

Another effective method for synthesizing this compound involves hydrogenation reactions:

Starting Material : This method often utilizes 5-(chloromethyl)furan as a precursor.

Catalyst : A hydrogenation catalyst, such as Raney Nickel or rhodium on carbon, is employed to facilitate the reaction.

Process : The reaction typically occurs at elevated hydrogen pressures (0.5 to 25 MPa) and temperatures ranging from 30 °C to 90 °C. For example, one procedure involved charging the reactants into a pressure-resistant autoclave and maintaining specific conditions for optimal conversion rates.

The yield of the final product can vary significantly based on the reaction conditions, such as temperature, pressure, and catalyst choice. Common purification techniques include recrystallization and chromatography to isolate high-purity samples of this compound.

Yield Data

| Method | Yield (%) | Catalyst Used | Reaction Conditions |

|---|---|---|---|

| Reductive Amination | 42.6 | Nickel-Raney | THF-water medium |

| Hydrogenation | ~62 | Raney Nickel | Pressure-resistant autoclave, 90 °C |

Recent studies have highlighted various aspects of the synthesis of this compound:

The use of different catalysts significantly affects the yield and purity of the final product.

Environmental factors such as solvent choice and reaction atmosphere (inert gases like nitrogen or argon) are crucial for optimizing reactions.

Advanced analytical techniques like GC-MS have been employed to monitor reaction progress and quantify yields effectively.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)furan-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of furan-2-carboxylic acid derivatives.

Reduction: Formation of 5-(aminomethyl)furan-2-amine.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-(Aminomethyl)furan-2-carbonitrile hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)furan-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | CAS Number | Purity | Key Properties/Applications |

|---|---|---|---|---|---|---|

| 5-(Aminomethyl)furan-2-carbonitrile HCl | C₆H₇ClN₂O | 158.59 | Nitrile, aminomethyl, furan | 203792-32-9 | 96% | Light-sensitive, respiratory irritant |

| 5-(Aminomethyl)furan-2-sulfonamide HCl | C₅H₉ClN₂O₃S | 212.65 | Sulfonamide, aminomethyl, furan | 56038-70-1 | N/A | Intermediate for sulfonamide drug design |

| 5-(Aminomethyl)furan-2-carboxylic acid HCl | C₆H₇NO₃·HCl | 141.12 (free acid) | Carboxylic acid, aminomethyl, furan | 934-65-6 | 100% | High-yield synthesis (100% yield) |

| 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (Ranitidine Diamine Hemifumarate) | C₁₁H₂₁N₃OS·C₄H₄O₄ | 399.45 | Thioether, dimethylamino, furan | N/A | N/A | Ranitidine impurity, cardiovascular drug intermediate |

Key Observations :

- Nitrile vs. Sulfonamide/Carboxylic Acid : The nitrile group in the target compound offers distinct reactivity (e.g., participation in cycloadditions or hydrolysis to amides) compared to sulfonamide (hydrogen-bonding capability) or carboxylic acid (acid-base properties) groups .

- Stability : The nitrile derivative requires dark storage, whereas the carboxylic acid analog is synthesized in high yield (100%) under aqueous conditions, suggesting greater stability .

- Pharmaceutical Relevance: Ranitidine-related compounds (e.g., Ranitidine Diamine Hemifumarate) share the furan core but incorporate dimethylamino and thioether groups, highlighting structural versatility in drug design .

Physicochemical Properties

| Property | 5-(Aminomethyl)furan-2-carbonitrile HCl | 5-(Aminomethyl)furan-2-carboxylic acid HCl | Ranitidine Diamine Hemifumarate |

|---|---|---|---|

| Solubility | Likely polar aprotic solvents | Water-soluble (carboxylic acid group) | Moderate (depends on counterion) |

| Stability | Light-sensitive | Stable in aqueous media | Degrades under acidic conditions |

| Melting/Boiling Point | Not reported | Not reported | Not reported |

Research Implications

The nitrile group’s electron-withdrawing nature may enhance the electrophilicity of the furan ring, making the target compound a candidate for nucleophilic substitution reactions. In contrast, the carboxylic acid analog’s solubility and stability suggest utility in aqueous-phase syntheses . The sulfonamide variant’s hydrogen-bonding capacity could be leveraged in crystal engineering or enzyme-targeted drug design .

Biological Activity

5-(Aminomethyl)furan-2-carbonitrile hydrochloride (CAS No. 203792-32-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, synthesizing findings from various studies to highlight its significance in pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring, an amino group, and a cyano group. Its chemical structure can be represented as follows:

This compound's structural features suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Properties

Recent studies have indicated that compounds structurally related to 5-(aminomethyl)furan derivatives exhibit significant anticancer activities. For instance, benzo[b]furan derivatives have shown remarkable efficacy against various cancer cell lines, suggesting that similar furan-based compounds may also possess antitumor properties.

- Case Study : A study conducted on benzo[b]furan derivatives demonstrated their ability to inhibit the proliferation of cancer cells such as HeLa and HepG2, with IC50 values ranging from 16 to 24 nM for certain derivatives . This suggests a promising avenue for exploring the anticancer potential of this compound.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of furan derivatives. Compounds containing furan rings have been reported to exhibit antibacterial and antifungal properties.

- Research Findings : A study highlighted that furan-based compounds could inhibit bacterial growth effectively, although specific data on this compound remains limited. The structural similarities with other active furan derivatives warrant further investigation into its antimicrobial potential .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of furan derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Evidence : Research indicates that certain furan compounds can modulate neuroinflammatory responses, which is crucial in conditions like Alzheimer's disease. While direct studies on this compound are lacking, the existing data on related compounds provides a basis for further exploration in neuroprotection.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.

- Interaction with Enzymes : The presence of functional groups may allow for interactions with key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : Furan derivatives may influence signaling pathways associated with inflammation and cell survival.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(Aminomethyl)furan-2-carbonitrile hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination of 5-(Hydroxymethyl)furan-2-carbonitrile (CAS: 89149-70-2) using ammonia or ammonium chloride under catalytic hydrogenation conditions. AI-powered synthesis planning tools suggest feasible routes by leveraging databases like Reaxys and Pistachio, which propose intermediates such as 5-formylfuran-2-carbonitrile followed by amination and subsequent HCl salt formation .

- Key Steps :

Oxidation of 5-(Hydroxymethyl)furan-2-carbonitrile to the aldehyde derivative.

Reductive amination with ammonium acetate and sodium cyanoborohydride.

Salt formation via HCl treatment in anhydrous ethanol.

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation (use fume hoods) and skin/eye contact. For respiratory protection, use P95 or P1 respirators in poorly ventilated areas .

- Storage : Store in a cool, dry place (<25°C) in airtight containers. Desiccate to prevent hydrolysis of the hydrochloride salt. Avoid exposure to moisture or strong bases .

Q. What analytical techniques are used to confirm its purity and structure?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Reported purity is ≥96% (HPLC) .

- Structure :

NMR : H and C NMR to confirm furan ring protons (δ 6.5–7.5 ppm) and aminomethyl group (δ 3.0–3.5 ppm).

Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] at m/z 171.1 (free base) and 207.6 (HCl salt) .

Advanced Research Questions

Q. How does the hydrochloride salt form impact stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C. Monitor degradation via HPLC. The hydrochloride salt is prone to hydrolysis in alkaline conditions (pH >8), releasing free amine and HCl .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperature (>200°C inferred from similar furan derivatives) .

Q. How can researchers resolve impurities arising during synthesis?

- Methodological Answer :

- Common Impurities : Unreacted aldehyde intermediate or over-alkylated byproducts.

- Purification Strategies :

Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt.

Column Chromatography : Silica gel with dichloromethane/methanol (9:1) gradient .

Q. What strategies optimize reactivity of the aminomethyl group for derivatization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.